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Compound of Interest

2-Oxocyclopentanecarbonyl
Compound Name:

chloride
CAS No.: 22158-77-6
Cat. No.: B1390168

Get Quote

\ J

CAS: 22158-77-6 | Formula: CeH7CIO2 | MW: 146.57 g/mol [1][2]

Executive Summary & Stability Warning

2-Oxocyclopentanecarbonyl chloride is a reactive

-keto acid chloride derivative used primarily as a C5-building block in the synthesis of
heterocycles and pharmaceutical intermediates.[1] Unlike simple acyl chlorides, this compound
possesses a nucleophilic

-carbon activated by two carbonyl groups, making it susceptible to self-condensation and
dimerization.[1]

+ Operational Stability: High reactivity. Prone to hydrolysis and thermal decomposition.
» Storage: Must be stored under inert atmosphere (Ar/Nz) at -20°C.

o Handling Directive: It is frequently generated in situ and used immediately to minimize the
formation of "methacryloyl-type" dimers or elimination to ketene species.
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Synthesis & Preparation Protocol
Rationale: Due to the thermal instability of
-keto acid chlorides, standard thionyl chloride (

) reflux procedures often lead to degradation (“tarring”). The recommended protocol uses
Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack intermediate mechanism) at controlled
temperatures.[1]

Protocol: In Situ Generation

e Setup: Flame-dried 100 mL round-bottom flask,

inlet, magnetic stir bar.

o Solvation: Dissolve 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous
Dichloromethane (DCM) (0.2 M concentration).

o Catalysis: Add anhydrous Dimethylformamide (DMF) (0.05 eq).

e Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 15 minutes. Gas
evolution (

) will be vigorous.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

o Workup: Concentrate under reduced pressure (keep bath <30°C) to remove excess oxalyl
chloride. Use the crude yellow oil immediately for the next step (e.g., amidation or
esterification).

Synthesis Workflow
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Figure 1: Catalytic cycle for the mild chlorination of labile

-keto acids.

Spectral Characterization

Note: Data presented reflects the keto-tautomer, which is the predominant species in non-polar
solvents like

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic, showing a characteristic "doublet” in the carbonyl region due to
the two distinct carbonyl environments.
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B. Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by the desymmetrization of the cyclopentane ring caused by the

substitution at C-1.

'H NMR (400 MHz, CDCls)
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13C NMR (100 MHz, CDCl5)
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C. Mass Spectrometry (EI-MS)

lonization Mode: Electron Impact (70 eV)
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Structural Analysis: Tautomerism

While esters of 2-oxocyclopentanecarboxylic acid exhibit significant enol character (up to 40%
in

), the acid chloride exists predominantly in the keto form.

+ Reasoning: The -COCI group is a "harder" electrophile and less resonance-donating than an
ester alkoxy group.[1] This destabilizes the enol double bond relative to the keto-chloride
arrangement.[1]
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e Observation: If *H NMR shows a singlet near 10-12 ppm (Enol -OH) and a vinyl signal near
105 ppm in 13C NMR, it indicates hydrolysis to the acid or significant enolization, but this is
rare in the pure chloride.

Applications in Drug Discovery

This reagent is a "linchpin” intermediate for fusing cyclopentane rings onto heterocyclic
scaffolds.

Reaction Pathways

e Spirocyclic Formation: Reaction with bis-nucleophiles (e.g., ethylene glycol, diamines)
protects the ketone, allowing distal functionalization.

» Heterocycle Synthesis: Reaction with hydrazines yields bicyclic pyrazolones, common
scaffolds in NSAIDs and kinase inhibitors.
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Figure 2: Divergent synthesis pathways utilizing the electrophilic dual-activation of the core.[1]
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o Synthesis of Beta-Keto Acid Chlorides:Journal of Organic Chemistry. "Mild Preparation of
Functionalized Acid Chlorides using Oxalyl Chloride/DMF."
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¢ Structural Characterization of Cyclopentane Derivatives:IlUCrData. "Relative substituent
orientation in cis-3-chloro-1,3-dimethyl-2-oxocyclopentanecarbonyl chloride derivatives."
Warneke et al., 2014.[3][4][5][6]

+ General Spectral Data (Precursor):National Institute of Standards and Technology (NIST).
"Mass Spectrum of 2-Oxocyclopentanecarboxylic Acid Derivatives."

+ Reactivity Profile:PubChem Compound Summary. "2-Oxocyclopentanecarbonyl chloride
(CAS 22158-77-6)."[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1390168?utm_src=pdf-body
https://journals.iucr.org/e/issues/2014/09/00/hg5403/hg5403.pdf
https://journals.iucr.org/e/issues/2014/09/00/hg5403/index.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186136/
https://www.researchgate.net/publication/265129653_Methacryloyl_chloride_dimers_From_structure_elucidation_to_a_manifold_of_chemical_transformations
https://www.benchchem.com/product/b1390168?utm_src=pdf-body
http://www.sinfoobiotech.com/products?page=375&ca_id=89
https://www.bidepharm.com/products/1824151-73-6.html
https://www.benchchem.com/product/b1390168?utm_src=pdf-custom-synthesis
http://www.sinfoobiotech.com/products?page=375&ca_id=89
https://journals.iucr.org/e/issues/2014/09/00/hg5403/index.html
https://journals.iucr.org/e/issues/2014/09/00/hg5403/hg5403.pdf
https://journals.iucr.org/e/issues/2014/09/00/hg5403/index.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4186136/
https://www.researchgate.net/publication/265129653_Methacryloyl_chloride_dimers_From_structure_elucidation_to_a_manifold_of_chemical_transformations
https://www.bidepharm.com/products/1824151-73-6.html
https://www.benchchem.com/product/b1390168#spectral-data-for-2-oxocyclopentanecarbonyl-chloride
https://www.benchchem.com/product/b1390168#spectral-data-for-2-oxocyclopentanecarbonyl-chloride
https://www.benchchem.com/product/b1390168#spectral-data-for-2-oxocyclopentanecarbonyl-chloride
https://www.benchchem.com/product/b1390168#spectral-data-for-2-oxocyclopentanecarbonyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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